molecular formula C21H21N5O2 B12138626 2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12138626
M. Wt: 375.4 g/mol
InChI Key: QPDYPMDASNKTRZ-UHFFFAOYSA-N
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Description

2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a benzyl group at position 1 of the pyrroloquinoxaline core and a 2-methoxyethyl substituent on the carboxamide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity (inferred from the benzyl group) and enhanced solubility due to the 2-methoxyethyl moiety.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

2-amino-1-benzyl-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-28-12-11-23-21(27)17-18-20(25-16-10-6-5-9-15(16)24-18)26(19(17)22)13-14-7-3-2-4-8-14/h2-10H,11-13,22H2,1H3,(H,23,27)

InChI Key

QPDYPMDASNKTRZ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the use of organoboron reagents and palladium catalysts to form the desired quinoxaline derivative .

Chemical Reactions Analysis

2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 of the pyrroloquinoxaline scaffold significantly influences molecular interactions and bioactivity. Key analogs include:

Compound Name Position 1 Substituent Carboxamide Substituent Molecular Weight (g/mol) Key Features
Target Compound Benzyl 2-Methoxyethyl ~437.5 (estimated) Balanced lipophilicity/solubility
2-Amino-N-benzyl-1-methyl-... () Methyl Benzyl 356.4 Reduced steric bulk; lower solubility
2-Amino-1-(3-methoxyphenyl)-... () 3-Methoxyphenyl None (unsubstituted amide) 337.3 Electron-donating group; polar
2-Amino-1-(2,4-dimethoxyphenyl)-... () 2,4-Dimethoxyphenyl 2-Methoxyethyl 437.5 Enhanced solubility; electron-rich
WAY-385540 () 2,5-Dimethoxyphenyl Tetrahydrofuranmethyl 477.5 Bulky substituent; kinase inhibition

Key Observations :

  • Benzyl vs. The methyl analog’s benzyl carboxamide may limit rotational freedom, affecting binding .
  • Methoxyaryl Substitutions () : Methoxy groups on the phenyl ring (e.g., 3-methoxy or 2,4-dimethoxy) improve polarity and hydrogen-bonding capacity. The 2,4-dimethoxy variant () shares the 2-methoxyethyl carboxamide with the target compound, suggesting optimized solubility for in vivo applications .

Carboxamide Modifications

The carboxamide nitrogen’s substituent impacts solubility and metabolic stability:

Compound Name Carboxamide Substituent Key Features
Target Compound 2-Methoxyethyl Enhanced solubility via ether oxygen
Ethyl ester analogs () Ethyl ester Ester hydrolysis susceptibility
WAY-385540 () Tetrahydrofuranmethyl Bulky group; potential kinase selectivity

Key Observations :

  • 2-Methoxyethyl vs. Esters : The target compound’s carboxamide is hydrolytically stable compared to ester-containing analogs (e.g., ), which may undergo rapid metabolism in vivo. The 2-methoxyethyl group also improves solubility over unsubstituted amides () .
  • Bulkier Groups () : WAY-385540’s tetrahydrofuranmethyl substituent introduces steric bulk, likely influencing target selectivity in kinase inhibition .

Biological Activity

The compound 2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic derivative of pyrroloquinoxaline, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

The molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Research indicates that compounds within the pyrroloquinoxaline family exhibit their biological effects through several mechanisms:

  • Inhibition of Kinases : These compounds can inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • DNA Intercalation : Some studies suggest that pyrroloquinoxalines can intercalate into DNA, disrupting replication and transcription processes.
  • Antimicrobial Activity : The structure allows for interaction with microbial targets, potentially leading to inhibition of growth or cell death in pathogens.

Anticancer Activity

A significant area of research has focused on the anticancer properties of 2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A431 (skin cancer)0.29Inhibition of Stat3 phosphorylation
HepG2 (liver cancer)0.90DNA intercalation and Topo II inhibition
Caco-2 (colon cancer)0.73Induction of apoptosis

These results indicate that the compound exhibits potent anticancer activity, comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Research has indicated:

  • Inhibition against Acinetobacter baumannii and Pseudomonas aeruginosa , two critical pathogens associated with hospital-acquired infections.
  • The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Skin Cancer Cells :
    • Researchers evaluated the effects on A431 cells, revealing a marked reduction in cell viability at concentrations as low as 0.29 µM. The study highlighted the role of Stat3 signaling in mediating these effects.
  • Antimicrobial Efficacy :
    • A study conducted on bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) below 10 µg/mL against both A. baumannii and P. aeruginosa, suggesting strong potential for development as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-1-benzyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and what critical parameters influence yield and purity?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Condensation of benzylamine derivatives with quinoxaline precursors under acidic conditions (e.g., p-toluenesulfonic acid in DMF at 80–100°C) to form the pyrroloquinoxaline core .
  • Step 2 : Introduction of the 2-methoxyethyl carboxamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in dichloromethane) .
  • Critical Parameters : Temperature control (<5°C during amide coupling), solvent polarity (DMF vs. THF for solubility), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; methoxyethyl signals at δ 3.2–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~432) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What preliminary biological activities have been reported for pyrroloquinoxaline analogs, and how are these assays designed?

  • Screening Protocols :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to reference drugs (e.g., doxorubicin) .
  • Neuroprotection : In vitro models of oxidative stress (e.g., SH-SY5Y cells treated with H2O2) measuring viability via fluorescence assays .
  • Kinase Inhibition : ELISA-based kinase profiling (e.g., EGFR, BRAF) to identify potential targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amidation step of the synthesis?

  • Troubleshooting Strategies :

  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve efficiency .
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF vs. DMSO) to enhance carboxamide intermediate solubility .
  • Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free carboxylic acid) and adjust pH or reaction time .

Q. What molecular modeling approaches are suitable for predicting the binding affinity of this compound to kinase targets?

  • Computational Methods :

  • Docking Simulations : Autodock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., hydrogen bonds with hinge regions of kinases) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å) .
  • QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC50 values .

Q. How should researchers resolve contradictory data in biological activity studies across analogs with varying substituents?

  • Case Study Analysis :

  • Example 1 : A dichlorophenyl analog () shows higher EGFR inhibition than dimethoxyphenyl derivatives (). Possible factors:
  • Electron-Withdrawing Effects : Cl substituents enhance electrophilicity, improving target binding .
  • Steric Hindrance : Bulky methoxy groups reduce access to hydrophobic kinase pockets .
  • Mitigation : Use isosteric replacements (e.g., CF3 for Cl) to balance electronic and steric effects .

Q. What strategies are effective for improving the aqueous solubility of this compound without compromising bioactivity?

  • Formulation Approaches :

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains cleaved in vivo .
  • Co-Crystallization : Screen with cyclodextrins or succinic acid to enhance dissolution rates .
  • Micellar Encapsulation : Use poloxamers or lipid nanoparticles for targeted delivery .

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